REACTION_CXSMILES
|
[CH3:1][O:2][P:3]([CH2:7][C:8](=[O:14])[CH2:9][CH2:10][CH2:11][CH2:12][CH3:13])(=[O:6])[O:4][CH3:5].[H-].[Na+].[H][H].[Br:19]N1C(=O)CCC1=O>C1C=CC=CC=1>[CH3:1][O:2][P:3]([CH:7]([Br:19])[C:8](=[O:14])[CH2:9][CH2:10][CH2:11][CH2:12][CH3:13])(=[O:6])[O:4][CH3:5] |f:1.2|
|
Name
|
|
Quantity
|
0.31 mL
|
Type
|
reactant
|
Smiles
|
COP(OC)(=O)CC(CCCCC)=O
|
Name
|
|
Quantity
|
43 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0.255 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Type
|
CUSTOM
|
Details
|
the mixture stirred for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
COP(OC)(=O)C(C(CCCCC)=O)Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |